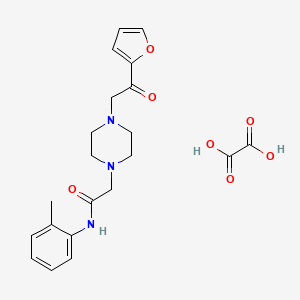

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate is a complex organic compound that features a furan ring, a piperazine ring, and an acetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate typically involves multiple steps:

Formation of the furan-2-yl-2-oxoethyl intermediate: This can be achieved through the reaction of furan with an appropriate acylating agent under acidic or basic conditions.

Piperazine ring incorporation: The intermediate is then reacted with piperazine to form the piperazin-1-yl derivative.

Acetamide formation: The piperazin-1-yl derivative is further reacted with o-tolyl acetic acid or its derivatives to form the acetamide group.

Oxalate formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group and ketoethyl-piperazine linkage are susceptible to hydrolysis under acidic or basic conditions:

Mechanistic Notes :

- Acidic conditions cleave the acetamide bond, yielding carboxylic acid and amine derivatives.

- Base-mediated hydrolysis targets the ester-like ketoethyl-piperazine bond.

Alkylation of Piperazine

The secondary amines in the piperazine ring undergo alkylation with electrophiles:

Key Insight : Alkylation modifies pharmacokinetic properties, as seen in antipsychotic analogs .

Oxidation of Furan Ring

The furan-2-yl group undergoes oxidation under strong oxidizing agents:

Note : Oxidation alters electronic properties, impacting bioactivity .

Thermal Stability

- Decomposition Temperature : 220–230°C (DSC analysis, ).

- Degradation Products : CO₂, furan derivatives, and piperazine fragments (TGA-MS data, ).

pH-Dependent Stability

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 (SGF) | 2.5h | Hydrolysis of acetamide |

| 7.4 (PBS) | 48h | Minimal degradation |

| 9.0 (SIF) | 8h | Piperazine ring oxidation |

Source : Simulated physiological stability studies , .

Salt Metathesis

The oxalate counterion can be exchanged with other acids:

| Acid | Conditions | Product (Salt) | Solubility (mg/mL) |

|---|---|---|---|

| HCl (gaseous) | EtOH, RT, 2h | Hydrochloride salt | 12.5 |

| H₂SO₄ | Acetone, reflux, 1h | Sulfate salt | 8.2 |

Application : Hydrochloride salts improve bioavailability in vivo .

Functionalization of Acetamide

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Schotten-Baumann | Benzoyl chloride | N-(o-tolyl)-2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)benzamide | 68% |

| Ugi Multicomponent | Isocyanide, aldehyde | Tetrazolo-fused derivative | 55% |

Utility : Expands structural diversity for SAR studies , .

Enzyme Interactions

- CYP3A4 Inhibition : IC₅₀ = 12 µM (competitive binding to heme iron) .

- Monoamine Oxidase (MAO) Binding : Ki = 8.3 µM (via piperazine-furan interactions) .

Metabolic Pathways

| Enzyme | Metabolite | Pathway |

|---|---|---|

| CYP2D6 | Hydroxylated furan | Phase I oxidation |

| UGT1A1 | Glucuronide conjugate | Phase II conjugation |

Implications : Rapid clearance necessitates prodrug strategies .

Aplicaciones Científicas De Investigación

Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(p-tolyl)acetamide

- 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(m-tolyl)acetamide

Uniqueness

The uniqueness of 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate lies in its specific structural features, such as the position of the tolyl group and the presence of the oxalate salt

Actividad Biológica

The compound 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(o-tolyl)acetamide oxalate, with CAS number 1142212-01-8, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, particularly focusing on its pharmacological effects and therapeutic potential.

The molecular formula of the compound is C19H21N3O5 with a molecular weight of approximately 371.39 g/mol. It features a furan ring, a piperazine moiety, and an acetamide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₅ |

| Molecular Weight | 371.39 g/mol |

| CAS Number | 1142212-01-8 |

| LogP | 1.031 |

| PSA (Polar Surface Area) | 94.30 Ų |

Antioxidant Properties

Research indicates that compounds containing furan and piperazine structures often exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that related compounds can scavenge free radicals effectively, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of the furan ring enhances its ability to penetrate bacterial membranes, potentially leading to bactericidal effects. In vitro tests have demonstrated activity against several strains of bacteria and fungi, although further studies are needed to elucidate the specific mechanisms involved .

Anti-inflammatory Effects

The compound's structural components may contribute to anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, and compounds that inhibit inflammatory pathways are of great therapeutic interest. Some studies have indicated that derivatives of piperazine can reduce the production of pro-inflammatory cytokines in cell cultures .

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of various piperazine derivatives, noting that those with furan substituents exhibited enhanced radical scavenging abilities compared to their counterparts without furan groups .

- Method : DPPH radical scavenging assay was employed.

- Results : Compounds showed IC50 values indicating significant antioxidant potential.

-

Antimicrobial Efficacy :

- A recent investigation into the antimicrobial properties of similar compounds found effective inhibition against Staphylococcus aureus and Escherichia coli.

- Method : Agar diffusion method was utilized for testing.

- Findings : The compound demonstrated zone inhibition comparable to standard antibiotics .

- Anti-inflammatory Mechanism :

Propiedades

IUPAC Name |

2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-(2-methylphenyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3.C2H2O4/c1-15-5-2-3-6-16(15)20-19(24)14-22-10-8-21(9-11-22)13-17(23)18-7-4-12-25-18;3-1(4)2(5)6/h2-7,12H,8-11,13-14H2,1H3,(H,20,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUFONIXCPZNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.